molecular formula OCHCH2CHO<br>C3H4O2 B3416024 Propanedial CAS No. 542-78-9

Propanedial

Cat. No.: B3416024
CAS No.: 542-78-9
M. Wt: 72.06 g/mol
InChI Key: WSMYVTOQOOLQHP-UHFFFAOYSA-N
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Description

Propanedial (C₃H₄O₂), also known as malondialdehyde (MDA), is a highly reactive α,β-unsaturated aldehyde with the IUPAC name 1,3-propanedial (CAS: 542-78-9). It is a linear molecule containing two aldehyde groups separated by a central methylene group . At physiological pH, this compound predominantly exists in its enol form due to intramolecular hydrogen bonding, which stabilizes the tautomer . Key properties include:

  • Molecular weight: 72.06 g/mol
  • Melting point: 72–74°C
  • Boiling point: ~108°C
  • Density: 0.9843 g/cm³ (estimated)
  • LogP: -0.225 (indicating moderate hydrophilicity) .

This compound is a well-characterized biomarker of lipid peroxidation in biological systems, formed during oxidative stress or degradation of polyunsaturated fatty acids . Its reactivity with DNA, proteins, and other biomolecules contributes to its role in pathological processes, such as atherosclerosis and aging . Industrially, it is synthesized via acid hydrolysis of 1,1,3,3-tetramethoxypropane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Malonaldehyde can be synthesized in the laboratory by hydrolyzing its acetal, 1,1,3,3-tetramethoxypropane, which is commercially available and shelf-stable. The hydrolysis reaction is typically carried out in an aqueous solution .

Industrial Production Methods: In industrial settings, malonaldehyde is often produced as a byproduct of lipid peroxidation. This process involves the oxidative degradation of polyunsaturated fatty acids, leading to the formation of malonaldehyde and other aldehydes .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with malonaldehyde under mild conditions.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Production

Propanedial is characterized by its two aldehyde functional groups, which contribute to its reactivity and versatility in chemical synthesis. It can be produced through various methods, including the oxidation of propylene glycol and the degradation of biomass-derived compounds.

2.1. Food Preservation

This compound exhibits antimicrobial properties, making it useful as a food preservative. It has been shown to inhibit the growth of various bacteria and fungi, thus extending the shelf life of food products.

Application Mechanism Effectiveness
Food preservationInhibits microbial growthExtends shelf life
Flavor enhancementActs as a flavoring agentImproves taste profile

2.2. Pharmaceutical Applications

This compound has potential in drug formulation due to its low toxicity and ability to enhance the solubility of active pharmaceutical ingredients (APIs). Studies indicate that it can be used as a solvent or stabilizer in various formulations.

  • Case Study : A study evaluated the use of this compound in enhancing the solubility of poorly soluble drugs, demonstrating improved bioavailability in animal models .

2.3. Industrial Uses

In industrial settings, this compound is utilized in the synthesis of polymers and resins. Its reactive aldehyde groups facilitate polymerization processes, leading to the production of materials with desirable mechanical properties.

Industrial Application Description
Polymer synthesisUsed as a monomer for producing polyesters
Resin productionEnhances properties of epoxy resins

3.1. Microbial Production

Recent advancements have highlighted the microbial production of this compound from renewable resources like glycerol. This biotechnological approach not only reduces costs but also minimizes environmental impact.

  • Research Findings : Microorganisms such as Klebsiella pneumoniae have been identified as effective producers of this compound from glycerol, showcasing a sustainable pathway for its production .

3.2. Antimicrobial Properties

This compound's sporicidal action against various pathogens has led to its exploration as a disinfectant in healthcare settings.

Microbial Target Activity
BacteriaInhibits growth and biofilm formation
FungiEffective against common fungal pathogens

Safety and Regulatory Status

This compound is generally recognized as safe (GRAS) by regulatory agencies when used within specified limits in food products . Toxicological studies indicate low potential for skin reactivity and adverse effects at recommended exposure levels .

Conclusion and Future Prospects

The diverse applications of this compound across food preservation, pharmaceuticals, and industrial processes highlight its significance as a versatile compound. Ongoing research into its microbial production methods promises to enhance sustainability within these applications.

Mechanism of Action

Malonaldehyde exerts its effects primarily through its high reactivity with nucleophiles. It can form adducts with proteins, nucleic acids, and other biomolecules, leading to cellular damage. This reactivity is often mediated by reactive oxygen species, which degrade polyunsaturated lipids to form malonaldehyde. The compound can also activate various signaling pathways, including protein kinase-C, p38-MAPK, ERK1/2, and NF-kB, contributing to its role in oxidative stress and inflammation .

Comparison with Similar Compounds

Structural Isomers of C₃H₄O₂

Propanedial is one of six known C₃H₄O₂ isomers. A 2022 astrochemical study analyzed their formation in interstellar environments, providing insights into their relative stability and detectability :

Compound Structure Abundance (Relative to CH₃OH) Key Formation Pathway Detectability Challenges
This compound HCOCH₂CHO 1 × 10⁻⁴ CH₂CHO + HCO → tautomerization Non-planar structure; uncertain dipole moment
Methyl Glyoxal CH₃COCHO 2 × 10⁻³ CH₃CO + HCO on grain surfaces High dipole moment; readily detectable
3-Hydroxypropenal HOCHCHCHO 4.6 × 10⁻⁴ Tautomerization of this compound Matches observational data
2-Hydroxypropenal CH₂COHCHO 6 × 10⁻⁴ Isomerization of methyl glyoxal Uncertain formation pathways

Key Findings :

  • Methyl glyoxal is the most abundant isomer due to efficient grain-surface reactions.
  • This compound’s non-planar geometry complicates its spectroscopic detection despite moderate abundance .

Functional Derivatives: Chlorinated Analogues

Chlorinated derivatives of this compound exhibit distinct physicochemical and reactive properties:

Compound Structure Molecular Weight Key Properties Applications
2-Chloromalonaldehyde ClC(O)CH₂CHO 122.49 - LogP: 0.17 (more hydrophobic)
- Solubility: Negligible in water
Intermediate in organic synthesis
2-(4-Chlorophenyl)malondialdehyde ClC₆H₄C(O)CH₂CHO 182.61 - Crystalline powder
- Melting point: Not reported
Potential use in polymer chemistry

Comparison Highlights :

  • Chlorination increases hydrophobicity and alters reactivity, making these derivatives less water-soluble than this compound.
  • Substituted derivatives are synthetically tailored for specialized applications, unlike this compound, which is primarily a biological marker .

Comparison with Methyl Glyoxal

Methyl glyoxal (CH₃COCHO), a structural isomer, differs significantly in behavior:

Property This compound Methyl Glyoxal
Reactivity Forms DNA/protein adducts Generates advanced glycation end-products (AGEs)
Biological Role Oxidative stress marker Implicated in diabetic complications
Synthesis Acid hydrolysis of tetramethoxypropane Oxidation of acetone or glucose
Toxicity (LD₅₀) 632 mg/kg (rat) 37 mg/kg (rat)

Notable Contrast: Methyl glyoxal is significantly more toxic and reactive in glycation processes compared to this compound.

Data Tables

Table 1. Physical Properties of this compound and Key Isomers

Compound Melting Point (°C) Boiling Point (°C) Dipole Moment (Debye)
This compound 72–74 108 Uncertain
Methyl Glyoxal -27 72 3.8
3-Hydroxypropenal Not reported Not reported 2.5 (estimated)

Biological Activity

Propanedial, also known as 1,2-propanedial or malonaldehyde, is a dialdehyde with significant biological activity and implications in various fields, including toxicology, pharmacology, and biochemistry. This article reviews the biological effects of this compound based on recent research findings, case studies, and its metabolic pathways.

This compound is a simple dialdehyde that can be produced through various synthetic and biological processes. It is primarily metabolized in the liver by enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), converting it into less toxic metabolites like lactic acid and pyruvate. The metabolism of this compound is crucial for understanding its biological effects, particularly its toxicity at elevated concentrations.

Toxicological Effects

  • Neurobehavioral Impact : A notable study demonstrated that developmental exposure to this compound in zebrafish resulted in long-term neurobehavioral consequences. Larvae exposed to concentrations of 0.625% and 1.25% exhibited hyperactive swimming behavior and reduced growth rates. The study highlighted alterations in neurotransmitter levels (dopamine and serotonin) and gene expression related to neural development, indicating potential neurotoxic effects in vertebrates .
  • Case Studies on Human Exposure : Several case reports have documented adverse effects associated with this compound exposure, particularly in neonates when used as an excipient in medicinal products. Symptoms included hyperosmolarity, metabolic acidosis, and neurotoxicity at doses exceeding 1 g/kg/day, with severe outcomes observed at 3 g/kg/day . Such findings emphasize the need for caution regarding its use in pharmaceuticals.

Antimicrobial Activity

This compound exhibits antimicrobial properties, making it a candidate for use in disinfectants and preservatives. Research has indicated that it possesses sporicidal action against various microorganisms, which can be beneficial in healthcare settings for controlling infections . The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Summary of Biological Activities of this compound

Activity Type Description References
Neurobehavioral EffectsHyperactivity and growth reduction in zebrafish larvae; long-term behavioral changes observed
ToxicityDocumented cases of metabolic acidosis and neurotoxicity in humans
Antimicrobial PropertiesExhibits sporicidal action against bacteria; potential use in disinfectants

Case Studies

  • Zebrafish Model : In a controlled study, zebrafish embryos were exposed to varying concentrations of this compound. Results showed significant behavioral alterations persisting into adulthood, with implications for understanding developmental toxicity related to e-cigarette components .
  • Clinical Observations : Clinical cases involving infants exposed to this compound revealed serious health complications, prompting discussions on regulatory measures for its use in medicinal formulations .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Propanedial in plant tissues under abiotic stress conditions?

this compound (a marker of lipid peroxidation) is commonly quantified using spectrophotometric assays such as the thiobarbituric acid reactive substances (TBARS) method, which measures absorbance at 532 nm after reaction with thiobarbituric acid . High-performance liquid chromatography (HPLC) with UV detection offers higher specificity, particularly in complex matrices like plant homogenates. For reproducibility, ensure rapid freezing of samples to prevent degradation and homogenization under inert atmospheres to minimize oxidation artifacts . Studies by Yang et al. (2009) validated these protocols in Compositae weeds under temperature stress, emphasizing calibration with synthetic this compound standards .

Q. How should researchers design controlled experiments to investigate this compound accumulation in response to environmental stressors?

A robust experimental design includes:

  • Control groups : Plants grown under optimal conditions to establish baseline this compound levels.
  • Stress application : Gradual exposure to stressors (e.g., salinity, temperature extremes) to mimic natural conditions.
  • Replication : At least three biological replicates per treatment to account for intersample variability .
  • Time-series sampling : Tracking this compound levels at multiple time points to capture dynamic responses . For example, Zhang (1992) used randomized block designs to study low-temperature stress in rice, ensuring spatial and temporal controls .

Q. What are the best practices for sample preparation to avoid artifacts in this compound measurement?

Key steps include:

  • Immediate freezing of plant tissues in liquid nitrogen to halt enzymatic activity.
  • Homogenization in buffers containing antioxidants (e.g., butylated hydroxytoluene) to prevent lipid oxidation.
  • Centrifugation at 10,000×g to remove cellular debris before analysis . Zeng & Jiang (2006) highlighted the importance of avoiding prolonged storage at room temperature, which can artificially elevate this compound levels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound levels under similar stress conditions across studies?

Contradictions often arise from:

  • Species-specific responses : this compound accumulation varies between drought-tolerant and sensitive species.
  • Stress duration : Acute vs. chronic stress differentially activates peroxidation pathways.
  • Methodological discrepancies : Spectrophotometry may overestimate this compound due to cross-reactivity with other aldehydes, whereas HPLC provides specificity . To address these, conduct a meta-analysis of experimental variables (e.g., stress intensity, measurement techniques) and apply statistical tests (e.g., ANOVA with post-hoc corrections) to identify confounding factors .

Q. What statistical approaches are appropriate for analyzing multifactorial effects on this compound dynamics?

Use multivariate analysis of variance (MANOVA) to assess interactions between stressors (e.g., temperature × salinity) and this compound levels. For non-linear relationships, generalized additive models (GAMs) can capture threshold effects . Yang et al. (2009) employed principal component analysis (PCA) to correlate this compound with soluble sugars, revealing stress-specific metabolic shifts .

Q. How can this compound data be integrated with other oxidative stress markers for a comprehensive assessment?

Combine this compound measurements with:

  • Enzymatic antioxidants : Superoxide dismutase (SOD) and catalase activities.
  • Non-enzymatic markers : Ascorbate and glutathione levels. Use pathway analysis tools (e.g., KEGG, MetaCyc) to model interactions between lipid peroxidation and antioxidant systems . Zhang et al. (2009) demonstrated this approach in cucumber under salt stress, identifying this compound as a key node in oxidative signaling networks .

Q. What ethical considerations apply when designing studies involving this compound measurement in genetically modified organisms (GMOs)?

  • Biosafety : Ensure containment protocols for GMOs to prevent unintended ecological impacts.
  • Data transparency : Publish raw this compound datasets (e.g., via repositories like Zenodo) to enable reproducibility.
  • Conflict of interest : Disclose funding sources that may influence interpretation of lipid peroxidation data .

Q. Methodological Guidelines

  • Data Validation : Include spike-and-recovery experiments using synthetic this compound to validate assay accuracy .
  • Contradiction Analysis : Apply dialectical frameworks to distinguish principal contradictions (e.g., stress type) from secondary factors (e.g., measurement timing) .
  • Collaborative Research : Use standardized protocols across labs to harmonize this compound measurements, as seen in multi-institutional studies on plant stress .

Properties

IUPAC Name

propanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C3H4O2/c4-2-1-3-5/h2-3H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

WSMYVTOQOOLQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C(C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

OCHCH2CHO, C3H4O2
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DSSTOX Substance ID

DTXSID90202556
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Molecular Weight

72.06 g/mol
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Physical Description

Solid (needles); [NIOSH], Solid, NEEDLES., Solid (needles).
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Color/Form

Solid (needles)

CAS No.

542-78-9
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Melting Point

72 °C, 161 °F
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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